N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C22H25NO3S2 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H25NO3S2/c1-16-9-12-27-19(16)15-23(14-18-8-5-10-25-18)22(24)20-21(28-13-11-26-20)17-6-3-2-4-7-17/h2-4,6-7,9,12,18H,5,8,10-11,13-15H2,1H3 |
InChI Key |
FOIVDMINPHKPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-Methylthiophen-2-ylmethyl Group
The thiophene moiety is introduced via nucleophilic substitution or Ullmann coupling. A patented method involves reacting 2-chloromethyl-3-methylthiophene with the oxathiine intermediate in the presence of a base (e.g., K₂CO₃) and a palladium catalyst.
Reaction scheme :
Attachment of the Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran (THF) side chain is incorporated using Mitsunobu conditions or alkylation. A preferred method involves treating the oxathiine intermediate with tetrahydrofurfuryl bromide in dimethylformamide (DMF) with NaH as a base.
Optimized parameters :
-
Molar ratio : 1:1.2 (oxathiine:THF bromide).
-
Reaction time : 12–16 hours.
-
Yield : 75–80%.
Carboxamide Formation
The final carboxamide is synthesized via coupling the oxathiine carboxylic acid with N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)amine . Two primary methods are employed:
Schlenk Equilibrium Method
The acid chloride derivative of the oxathiine core reacts with the amine in anhydrous THF under nitrogen.
Conditions :
Catalytic Coupling Using Fe₃O₄@SiO₂-(PP)(HSO₄)₂
A magnetically recoverable catalyst enables solvent-free synthesis with higher efficiency.
Procedure :
-
Mix oxathiine carboxylic acid (1 eq), amine (1.1 eq), and catalyst (5 mol%).
-
Heat at 90°C for 3 hours.
-
Isolate product via magnetic separation and recrystallization.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified using reverse-phase HPLC with a C18 column.
Mobile phase :
-
A : Water (0.1% TFA).
-
B : Acetonitrile (0.1% TFA).
-
Gradient : 30–70% B over 30 minutes.
Purity : >98%.
Recrystallization
Alternative purification involves recrystallization from ethanol/water (3:1), yielding colorless crystals.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schlenk Equilibrium | Et₃N | THF | 0–25°C | 65–70 | 95 |
| Fe₃O₄ Catalyzed | Fe₃O₄@SiO₂-(PP)(HSO₄)₂ | Solvent-free | 90°C | 85–90 | 98 |
| Mitsunobu Reaction | DIAD, PPh₃ | DMF | 80°C | 75–80 | 97 |
Key findings :
-
Solvent-free conditions with Fe₃O₄@SiO₂-(PP)(HSO₄)₂ provide the highest yield (85–90%).
-
HPLC ensures superior purity (>98%) compared to recrystallization.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s closest analogs include carboxamide derivatives with heterocyclic cores, such as:
5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (): This fungicidal compound shares the 5,6-dihydro-1,4-oxathiine backbone but lacks the thiophene and tetrahydrofuran substituents. Its simpler structure highlights the importance of the phenyl group at position 3 for fungicidal activity .
1,4-Dihydropyridine Carboxamides (, AZ331 and AZ257): These feature a dihydropyridine core with thioether and cyano substituents. Unlike the target compound, they include furyl or bromophenyl groups, suggesting divergent biological targets (e.g., calcium channel modulation typical of dihydropyridines) .
Furan-3-carboxamide Derivatives (): These compounds, such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide, prioritize furan-based scaffolds with hydrazine or acyl azide functionalities. Their structural divergence underscores the uniqueness of the oxathiine-thiophene-tetrahydrofuran hybrid system in the target compound .
Pharmacological and Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
Bioactivity: The oxathiine core in ’s analog confers fungicidal activity, likely via disruption of fungal membrane integrity or enzyme inhibition. The target compound’s additional thiophene and tetrahydrofuran groups may enhance lipophilicity or target specificity . 1,4-Dihydropyridines () are known for cardiovascular activity (e.g., calcium channel blockade), suggesting the target compound’s dihydropyridine-like substituents could modulate ion channels .
Physicochemical Metrics :
Research Implications and Gaps
Structural Uniqueness : The combination of oxathiine, thiophene, and tetrahydrofuran moieties distinguishes this compound from classical carboxamides, warranting further exploration of its electronic and steric properties.
Synthetic Challenges : Multi-step synthesis with heterocyclic functionalization requires optimization for scalability, as seen in ’s emphasis on avoiding hazardous reagents .
Pharmacological Profiling: No direct activity data exists in the provided evidence. Priority should be given to assays evaluating antifungal, antibacterial, or ion-channel-modulating effects.
Biological Activity
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Dihydro-1,4-oxathiine ring : This heterocyclic structure is known for its diverse biological activities.
- Tetrahydrofuran moiety : Contributes to the compound's solubility and reactivity.
- Methylthiophene group : Enhances molecular diversity and potential interactions with biological targets.
These features suggest that the compound may exhibit significant pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound possesses various biological activities, including:
- Antimicrobial Activity : The presence of the thiophene ring is associated with antimicrobial properties.
- Anticancer Potential : Some derivatives of oxathiine compounds have shown promise in inhibiting cancer cell growth.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities in various models.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways critical for cellular responses.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Utilizing 3-methylthiophene as a starting material.
- Introduction of the Phenyl Group : Achieved through Friedel-Crafts acylation.
- Synthesis of the Oxathiine Ring : Reacting intermediates with sulfur-containing reagents.
- Final Coupling Reaction : Assembling the complete structure through amide bond formation with tetrahydrofuran derivatives.
Case Study 1: Antimicrobial Activity
A study evaluating similar oxathiine compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. While specific data on N-[...]-5,6-dihydro-1,4-oxathiine was not highlighted, structural similarities suggest potential efficacy in this area .
Case Study 2: Anticancer Properties
Research on oxathiine derivatives has indicated their ability to induce apoptosis in cancer cells. For example, a related compound was shown to activate caspase pathways leading to programmed cell death in human cancer cell lines . This suggests that N-[...]-5,6-dihydro could exhibit similar anticancer mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Thiazolidinone | Thiazolidinone core | Antidiabetic |
| 1,4-Oxazepane | Oxazepane ring | Anticonvulsant |
The unique combination of functional groups in N-[...]-5,6-dihydro sets it apart from these compounds, potentially conferring distinct biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
